

Technical Guide: Spectroscopic Characterization of 2-Thiopheneethanimidamide

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Compound of Interest

Compound Name: 2-Thiopheneethanimidamide

CAS No.: 28424-54-6

Cat. No.: B1274759

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Part 1: Executive Summary & Chemical Profile

2-Thiopheneethanimidamide (also known as 2-Thiopheneacetamidine) is a critical bioisostere used in medicinal chemistry, particularly in the development of selective neuronal Nitric Oxide Synthase (nNOS) inhibitors. Its amidine moiety mimics the guanidine group of arginine, the natural substrate of NOS, allowing it to anchor into the enzyme's active site.

Due to the high basicity of the amidine group (

), the free base is kinetically unstable and prone to hydrolysis. Consequently, this guide focuses on the Hydrochloride Salt (HCl) form, which is the standard stable solid used in research and drug development.

Chemical Identity

Property	Detail
IUPAC Name	2-Thiopheneethanimidamide hydrochloride
Common Name	2-Thiopheneacetamidine HCl
CAS Number	4651-99-4
Molecular Formula	
Molecular Weight	176.67 g/mol (Salt); 140.21 g/mol (Free Base)
Solubility	Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et2O

Part 2: Synthesis & Preparation Strategy

To obtain a spectroscopically pure sample, the Pinner Reaction is the industry-standard protocol. This method avoids the formation of secondary amide impurities common in other routes.

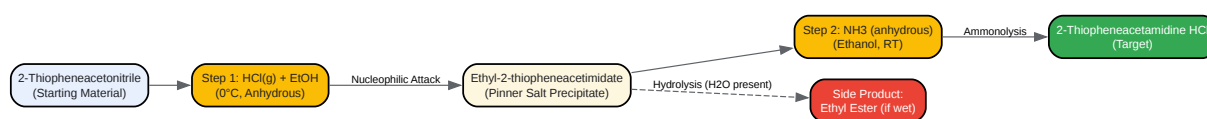
Experimental Protocol: Pinner Synthesis

Objective: Conversion of 2-thiopheneacetonitrile to 2-thiopheneacetamidine HCl.

- Imidate Formation (Pinner Salt):
 - Dissolve 2-thiopheneacetonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous diethyl ether (solvent).
 - Cool the mixture to 0°C in an ice bath.
 - Bubble dry HCl gas through the solution for 2–3 hours until saturation. Crucial: Moisture exclusion is vital to prevent hydrolysis to the ester.
 - Store at 0°C for 24 hours. The imidate ester hydrochloride will precipitate as a white solid.
 - Filter and wash with cold anhydrous ether.
- Amidine Conversion:

- Suspend the imidate salt in anhydrous ethanol.
- Treat with anhydrous ammonia (gas or 7N in MeOH) at 0°C.
- Stir at room temperature for 12–24 hours.
- Concentrate in vacuo.[1] Recrystallize from EtOH/Ether to yield the target amidine HCl.

Synthesis Workflow Diagram



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Figure 1: Step-wise Pinner reaction pathway for high-purity synthesis, highlighting the critical moisture-sensitive intermediate.

Part 3: Spectroscopic Characterization[2][4][9] Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

is required.[2][3][4][1] The acidic protons of the amidine group exchange rapidly in

or

, causing the signal to disappear. DMSO allows for the observation of the distinct nitrogen-bound protons.

H-NMR Data (400 MHz, DMSO-

)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.10 - 9.40	Broad Singlet (Split)	3H / 4H	Amidine	Characteristic of amidine salts. Often appears as two broad humps due to restricted rotation.
7.45	Doublet of Doublets	1H	Thiophene C5-H	Typical aromatic coupling (Hz).
7.05 - 7.15	Multiplet	1H	Thiophene C3-H	Slightly shielded relative to C5.
6.98	Doublet of Doublets	1H	Thiophene C4-H	The most shielded aromatic proton.
4.12	Singlet	2H	Methylene	Deshielded by both the aromatic ring and the amidine cation.

C-NMR Data (100 MHz, DMSO-

)

Shift (, ppm)	Assignment	Note
165.8	Amidine	Diagnostic peak. Disappears in nitrile precursor (ppm).
136.2	Thiophene C2 (IpsO)	Quaternary carbon attachment point.
127.4	Thiophene C5	
126.9	Thiophene C3	
125.5	Thiophene C4	
33.1	Methylene	Upfield aliphatic signal.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum confirms the transformation of the nitrile group (sharp peak at) into the amidine functionality.

Wavenumber ()	Vibration Mode	Intensity	Interpretation
3000 - 3350	Stretch	Strong, Broad	Primary amine and imine salts. Broadening indicates H-bonding in the crystal lattice.
1670 - 1690	Stretch	Strong	The "Amidine I" band. Definitive confirmation of amidine formation.
1500 - 1520	Bend	Medium	"Amidine II" band.
1410 - 1440	Ring Breathing	Medium	Characteristic Thiophene ring mode.
700 - 720	Stretch	Medium	Thiophene C-S-C vibration.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode.

- Molecular Ion: The salt dissociates in solution. You will observe the cation mass.[\[5\]](#)[\[6\]](#)

- Formula:

(Cation)

- Exact Mass: 140.0408 Da

Fragmentation Pattern:

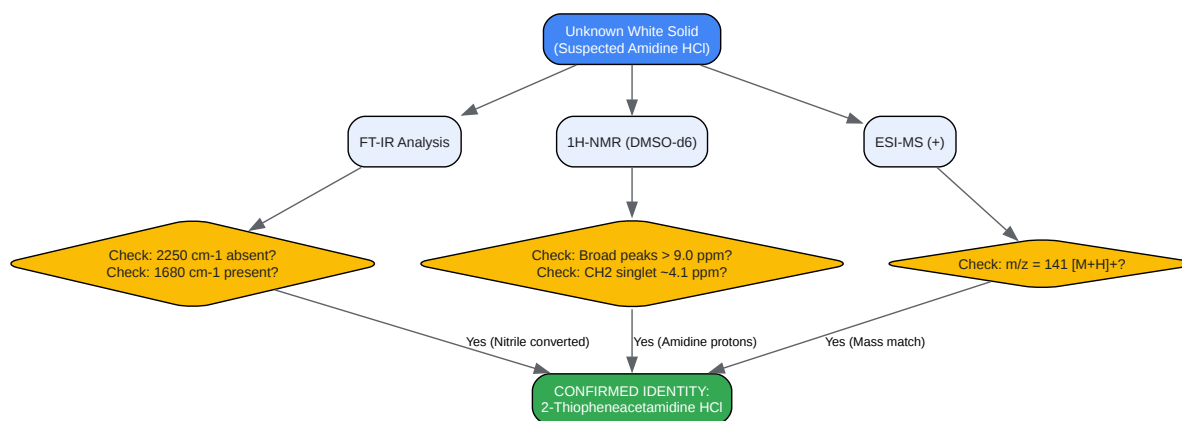
- : The protonated molecular ion.
- : Loss of

(17 Da). Reversion to the nitrile cation (

).

- : Loss of the amidine group (
-) . Formation of the thiophene-methyl cation (
-), a highly stable tropylium-like aromatic fragment.

Analytical Logic Diagram



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Figure 2: Multi-modal spectroscopic validation workflow for confirming structure and purity.

Part 4: Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common. A self-validating QC protocol must check for:

- Residual Nitrile (Starting Material):

- Detection: IR (peak at) or ^{13}C NMR (peak at ppm).
- Limit: < 0.5%.
- Ethyl Ester (Hydrolysis Byproduct):
 - Cause: Moisture during the Pinner salt stage.
 - Detection: ^1H NMR.^{[4][1]} Look for ethyl triplet (ppm) and quartet (ppm, overlapping with source but distinct coupling).
 - Limit: < 1.0%.
- Thiophene Ring Degradation:
 - Cause: Acid-catalyzed polymerization of the thiophene ring (darkening of solid).
 - Detection: Visual inspection (should be white/off-white) and TLC (baseline smearing).

References

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- General Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for thiophene ring mode correlation).

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